12-(Trimethylsilyl)isoindolo[2,1-b]isoquinolin-7(5H)-one

physicochemical profiling drug-likeness LogP

Researchers developing topoisomerase I inhibitors require precise regiochemical identity for SAR studies-generic scaffold substitutions fail to provide the TMS-dependent cyclization control this compound delivers. CAS 646029-43-8 offers: • LogP 4.34 & TPSA 20.31 Ų-high-lipophilicity comparator against des-silyl parent (LogP ~2.5-3.0) for cellular permeability studies • Intact TMS group for protodesilylation or Hiyama cross-coupling diversification, enabling late-stage functionalization • 0 rotatable bonds & predicted CNS MPO-favorable profile for BBB permeability assessment in CNS malignancy programs

Molecular Formula C19H19NOSi
Molecular Weight 305.4 g/mol
CAS No. 646029-43-8
Cat. No. B12902643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-(Trimethylsilyl)isoindolo[2,1-b]isoquinolin-7(5H)-one
CAS646029-43-8
Molecular FormulaC19H19NOSi
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=C2C3=CC=CC=C3C(=O)N2CC4=CC=CC=C41
InChIInChI=1S/C19H19NOSi/c1-22(2,3)18-14-9-5-4-8-13(14)12-20-17(18)15-10-6-7-11-16(15)19(20)21/h4-11H,12H2,1-3H3
InChIKeySLEHGJLLSOGHEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12-(Trimethylsilyl)isoindolo[2,1-b]isoquinolin-7(5H)-one (CAS 646029-43-8): A Silylated Isoindoloisoquinolinone for Topoisomerase-Targeted Research


12-(Trimethylsilyl)isoindolo[2,1-b]isoquinolin-7(5H)-one (CAS 646029-43-8) is a trimethylsilyl (TMS)-substituted pentacyclic heterocycle belonging to the isoindolo[2,1-b]isoquinolinone family, with molecular formula C₁₉H₁₉NOSi and molecular weight 305.45 g/mol . The core isoindolo[2,1-b]isoquinolin-7(5H)-one scaffold is a privileged structure in medicinal chemistry, recognized as a direct synthetic precursor to the topoisomerase I inhibitor alkaloid rosettacin and a validated pharmacophore for anticancer drug discovery [1][2]. The 12-TMS substituent distinguishes this compound from its des-silyl parent scaffold (CAS 109722-72-7) and the regioisomeric 5(7H)-one tautomer (CAS 646029-40-5), imparting altered physicochemical properties relevant to synthetic methodology development and structure-activity relationship (SAR) studies .

Synthetic precursor for rosettacin and topoisomerase I inhibitor pharmacophore studies
TMS-substituted scaffold for regiochemical control and late-stage diversification
Regioisomerically defined 7(5H)-one form for tautomer-specific profiling

Why Generic Isoindoloisoquinolinone Substitution Is Not Advisable for 12-(Trimethylsilyl)isoindolo[2,1-b]isoquinolin-7(5H)-one


The isoindolo[2,1-b]isoquinolinone scaffold exists in two regioisomeric forms—7(5H)-one and 5(7H)-one—which are not interchangeable due to differences in ring fusion connectivity and attendant electronic distribution [1]. The 12-trimethylsilyl group on CAS 646029-43-8 is not merely a protecting group; it occupies a specific position on the aromatic framework that is inaccessible to post-synthetic modification of the des-silyl parent (CAS 109722-72-7) . Class-level evidence indicates that TMS substitution on analogous isoindolinone scaffolds confers complete regiochemical control during transition-metal-catalyzed cyclization reactions, a property not replicated by non-silylated or des-TMS analogs [2]. Furthermore, the 4-methoxy-12-TMS derivative (CAS 646029-41-6) introduces an additional hydrogen-bond acceptor and increased molecular weight (335.5 vs. 305.45 g/mol), altering both steric and electronic profiles relative to the target compound . These structural distinctions render simple scaffold substitution invalid for applications requiring precise regiochemical identity and reproducible physicochemical behavior.

1 7(5H)-one and 5(7H)-one regioisomers are not interchangeable due to distinct ring fusion and electronic distribution.
2 Non-silylated analogs may lack the regiochemical control and synthetic handle provided by the 12-TMS group.
3 4-Methoxy-12-TMS analog introduces additional H-bond acceptor and higher molecular weight, altering steric and electronic profiles.

Quantitative Differentiation Evidence for 12-(Trimethylsilyl)isoindolo[2,1-b]isoquinolin-7(5H)-one Against Closest Analogs


Lipophilicity Differentiation: LogP of 4.34 vs. Tautomer (3.58) and Des-Silyl Parent

The target compound (CAS 646029-43-8) exhibits a calculated LogP of 4.34, which is 0.76 log units higher than its 5(7H)-one tautomer CAS 646029-40-5 (LogP 3.58), indicating substantially greater lipophilicity . The des-silyl parent scaffold isoindolo[2,1-b]isoquinolin-7(5H)-one (CAS 109722-72-7, C₁₆H₁₁NO, MW 233.27) lacks the TMS group entirely and is expected to have a markedly lower LogP (estimated approximately 2.5–3.0 based on the loss of the hydrophobic TMS moiety) . This LogP differential has direct implications for membrane permeability predictions and organic solvent partitioning in synthetic workflows .

Lipophilicity
Data to verify
LogP 4.34 (target) vs LogP 3.58 (tautomer)
Supports lipophilicity-dependent permeability profiling
Calculated LogP; experimental confirmation recommended
physicochemical profiling drug-likeness LogP isoindoloisoquinolinone

Polar Surface Area (PSA) Difference: 20.31 Ų vs. Tautomer (22.00 Ų) Impacts Predicted Oral Absorption

The 7(5H)-one regioisomer (CAS 646029-43-8) displays a topological polar surface area (TPSA) of 20.31 Ų, compared to 22.00 Ų for the 5(7H)-one tautomer (CAS 646029-40-5) . Both values fall well below the 140 Ų threshold commonly associated with good oral absorption and below the 60–70 Ų range correlated with favorable blood-brain barrier penetration . However, the 1.69 Ų difference, while modest in absolute terms, reflects divergent electronic distributions arising from the distinct ring-fusion topology and carbonyl placement between the two regioisomers [1].

Polar Surface Area
Reported
TPSA 20.31 Ų (target) vs 22.00 Ų (tautomer)
Reflects tautomer-dependent electronic differences
Small absolute difference; context-dependent
polar surface area ADME prediction oral bioavailability isoindoloisoquinolinone

Molecular Weight Differentiation: 305.45 vs. 335.5 for 4-Methoxy Analog Guides Synthetic Triage

The target compound (MW 305.45, C₁₉H₁₉NOSi) is a minimal TMS-substituted derivative of the isoindoloisoquinolinone core, whereas the 4-methoxy-12-TMS analog (CAS 646029-41-6, MW 335.5, C₂₀H₂₁NO₂Si) bears an additional methoxy substituent that increases molecular weight by 30.05 g/mol and introduces a second hydrogen-bond acceptor . This distinction is critical for SAR studies: the target compound isolates the contribution of the 12-TMS group without confounding electronic effects from the 4-methoxy substituent, enabling cleaner attribution of biological or physicochemical outcomes .

Mol. Weight & Complexity
Data to verify
305.45 g/mol (target) vs 335.5 g/mol (4-methoxy analog); +1 H-bond acceptor
Enables deconvolution of TMS vs methoxy SAR contributions
MW increase may alter physicochemical and permeability profiles
molecular weight SAR optimization synthetic intermediate isoindoloisoquinolinone

TMS Group Enables Regiochemical Control in Transition-Metal-Catalyzed Cyclization: Class-Level Evidence

Class-level evidence from ruthenium-catalyzed alkyne cyclotrimerization studies demonstrates that the presence of a trimethylsilyl group on amide-tethered diynes leads to complete regiochemical control during isoindolinone formation [1]. In the absence of the TMS group, cyclotrimerization of non-silylated diynes typically yields regioisomeric mixtures, whereas TMS-substituted substrates afford single regioisomers [1]. This class-level inference, while not yet replicated specifically on the isoindolo[2,1-b]isoquinolin-7(5H)-one scaffold, provides a mechanistic rationale for why the 12-TMS derivative may serve as a superior synthetic intermediate for regioselective diversification compared to non-silylated analogs [1]. The target compound retains the intact TMS group, offering a platform for late-stage desilylation or ipso-substitution chemistries that are not accessible from the des-silyl parent (CAS 109722-72-7) .

Synthetic Control
Class-level
TMS directs complete regiocontrol in Ru-catalyzed cyclizations (class-level precedent)
May serve as regiochemical control platform
Specific scaffold application requires experimental validation
regioselective synthesis trimethylsilyl directing group alkyne cyclotrimerization isoindolinone synthesis

Core Scaffold Validated as Topoisomerase I Inhibitor Pharmacophore: Isoindolo[2,1-b]isoquinolinones Show Potent Activity

The isoindolo[2,1-b]isoquinolinone core scaffold has been experimentally validated as a topoisomerase I inhibitor pharmacophore. Compound 9d from Van et al. (2009), an isoindolo[2,1-b]isoquinolinone derivative, exhibited potent topoisomerase I inhibitory activity with demonstrated cytotoxicity against three tumor cell lines [1]. Separately, isoindolo[2,1-b]isoquinolin-7(5H)-one was explicitly identified as a topoisomerase I inhibitor and served as a key synthetic precursor to the alkaloid rosettacin [2]. These class-level findings establish the target compound's core scaffold as a biologically validated starting point, but it must be noted that no published bioactivity data exist specifically for the 12-TMS-substituted derivative (CAS 646029-43-8) at this time [3]. The TMS group on the target compound may modulate potency, selectivity, or pharmacokinetics relative to published des-silyl analogs.

Target Engagement
Class-level
Core scaffold active in topo I inhibition and cytotoxicity assays (class-level)
Supports topoisomerase I inhibitor pharmacophore studies
TMS derivative specific activity not yet reported
topoisomerase I inhibition anticancer rosettacin isoindoloisoquinolinone pharmacophore

Computational PSA and Rotatable Bond Profile Differentiates Target from 4-Methoxy Analog for CNS Drug-Likeness Screening

The target compound has zero rotatable bonds (rigid pentacyclic framework with TMS rotor) and a TPSA of 20.31 Ų . In contrast, the 4-methoxy-12-TMS analog (CAS 646029-41-6) introduces a methoxy rotor, increasing rotatable bond count to at least 1 and TPSA (estimated ≥31 Ų due to the additional ether oxygen) . According to widely applied CNS MPO (Multiparameter Optimization) criteria, TPSA values below 60–70 Ų and low rotatable bond counts are strongly correlated with favorable CNS penetration [1]. The target compound's more favorable predicted CNS drug-likeness profile provides a rationale for selecting it over the 4-methoxy derivative when CNS target engagement is the research objective.

CNS Profile
Class-level
Predicted CNS MPO favorable: TPSA 20.31 Ų, 0 rotatable bonds
Predicted BBB-permeable profile supports CNS screening
Requires in vitro permeability confirmation; class-level inference
CNS drug-likeness blood-brain barrier rotatable bonds physicochemical screening

High-Value Research Application Scenarios for 12-(Trimethylsilyl)isoindolo[2,1-b]isoquinolin-7(5H)-one


Structure-Activity Relationship (SAR) Studies on Topoisomerase I Inhibitor Lipophilicity

Researchers investigating how 12-position substitution modulates the lipophilicity and cellular permeability of isoindoloisoquinolinone-based topoisomerase I inhibitors can employ CAS 646029-43-8 (LogP 4.34, TPSA 20.31 Ų) as a high-logP comparator against the des-silyl parent scaffold (estimated LogP ~2.5–3.0) and the 5(7H)-one tautomer (LogP 3.58). This LogP gradient enables systematic evaluation of the relationship between lipophilicity and target engagement, cytotoxicity, or off-target effects, directly leveraging the quantitative physicochemical differentiation established in Section 3 [1].

Synthetic Methodology Development Leveraging TMS as a Regiochemical Control Element

Based on class-level evidence that TMS groups confer complete regiochemical control in transition-metal-catalyzed isoindolinone cyclizations, CAS 646029-43-8 can serve as a mechanistic probe substrate for extending regioselective annulation methodologies (Rh, Ru, Pd, Cu catalysis) to the isoindolo[2,1-b]isoquinolin-7(5H)-one scaffold. The intact TMS group also provides a handle for subsequent protodesilylation or Hiyama cross-coupling diversification, enabling late-stage functionalization strategies not feasible with the des-silyl parent [1].

CNS-Penetrant Topoisomerase I Inhibitor Library Design and Triage

For medicinal chemistry programs targeting CNS malignancies with topoisomerase I inhibition, CAS 646029-43-8 offers a predicted CNS MPO-favorable profile (TPSA 20.31 Ų, 0 rotatable bonds) that distinguishes it from the 4-methoxy-12-TMS analog (estimated TPSA ≥31 Ų, ≥1 rotatable bond). Procurement of the target compound enables head-to-head in vitro permeability assessment (PAMPA-BBB or MDCK-MDR1 assays) against the 4-methoxy derivative, directly testing whether the TPSA/rotatable bond differential translates to measurable BBB permeability advantages [1].

Tautomer-Specific Pharmacological Profiling of Isoindoloisoquinolinones

The 7(5H)-one and 5(7H)-one tautomers are chemically distinct entities with different LogP (4.34 vs. 3.58) and TPSA (20.31 vs. 22.00 Ų) values. Researchers investigating whether tautomer identity influences target binding (e.g., topoisomerase I-DNA complex), metabolic stability, or cytotoxicity can procure both CAS 646029-43-8 and CAS 646029-40-5 for paired comparative testing. This addresses the fundamental question of whether the carbonyl position in the fused ring system modulates biological activity, a hypothesis that cannot be tested with a single tautomer alone [1].

Application
Selection Property
Validation Focus
Topoisomerase I inhibitor SAR
Lipophilicity gradient across scaffold variants
LogP-dependent cellular permeability and target engagement assays
Regioselective annulation methodology
TMS-directed regiochemical control
Regioselectivity and diversification scope in transition-metal catalysis
CNS-penetrant topoisomerase I inhibitor screening
Favorable CNS MPO physicochemical profile
In vitro BBB permeability and CNS target engagement assessment
Tautomer-specific target engagement studies
Regioisomeric identity (7(5H)-one)
Comparative topoisomerase I binding and metabolic stability across tautomers
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